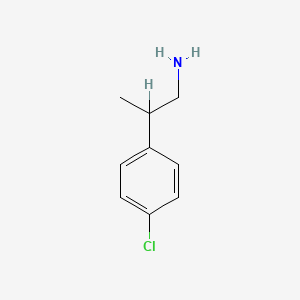
2-(4-Chlorophenyl)propan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the preparation of chalcone derivatives (Salian et al., 2018). Such methodologies could be adapted for the synthesis of 2-(4-Chlorophenyl)propan-1-amine, emphasizing the utility of base-catalyzed reactions in accessing chlorophenyl compounds.
Molecular Structure Analysis
Studies on compounds with chlorophenyl groups, such as the one by Nadaf et al. (2019), reveal insights into molecular geometries and intermolecular interactions (Nadaf et al., 2019). These analyses, including single crystal X-ray diffraction, highlight the structural nuances that can influence the reactivity and properties of chlorophenyl compounds.
Chemical Reactions and Properties
Chemical properties of chlorophenyl-containing compounds involve a variety of interactions, including hydrogen bonding and π-π stacking, as detailed in the synthesis and characterization of alkyl-substituted N,4-diphenyl thiazole-2-amines (Nadaf et al., 2019). These interactions are crucial for understanding the reactivity and potential applications of 2-(4-Chlorophenyl)propan-1-amine in various chemical contexts.
Physical Properties Analysis
The physical properties of chlorophenyl compounds can be inferred from studies on similar structures, where factors such as crystallinity, melting points, and solubility play significant roles. The crystalline structure analysis, as seen in the work by Salian et al. (2018), provides a basis for understanding the physical state and stability of these compounds under different conditions (Salian et al., 2018).
Chemical Properties Analysis
The reactivity and chemical behavior of 2-(4-Chlorophenyl)propan-1-amine can be deduced from studies focusing on the electrophilic amination and other reactions involving chlorophenyl groups. For example, the study by Bombek et al. (2004) on electrophilic amination showcases the potential pathways for functionalizing chlorophenyl compounds, indicating the versatility of these groups in synthesis (Bombek et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis
“2-(4-Chlorophenyl)propan-2-amine” is a compound that is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It is typically stored at ambient temperature and is available in liquid form .
2. Pharmaceutical Applications
In the pharmaceutical industry, “2-(4-Chlorophenyl)propan-2-amine” is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
3. Neurobiology
“2-(4-Chlorophenyl)propan-1-amine” is also known as para-Chloroamphetamine (PCA), a substituted amphetamine and monoamine releaser similar to MDMA . It has substantially higher neurotoxicity, thought to be due to the unrestrained release of both serotonin and dopamine by a metabolite . It is used as a neurotoxin by neurobiologists to selectively kill serotonergic neurons for research purposes .
4. Designer Drug
PCA has been detected as an apparent designer drug . It’s related to 3-chloroamphetamine, which is even more potent as a releaser of dopamine and serotonin but slightly less neurotoxic .
5. Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
6. Use in Material Science
“2-(4-Chlorophenyl)propan-2-amine” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It is typically stored at ambient temperature and is available in liquid form .
7. Use in Analytical Studies
This compound is also used in analytical studies. It can be used as a reference material or a calibration standard in analytical measurements .
8. Synthesis of Indole Derivatives
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACJAGRDZAFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963992 | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propan-1-amine | |
CAS RN |
4806-79-5 | |
| Record name | 4-Chloro-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4806-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004806795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-β-methylphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-.BETA.-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJC269166D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



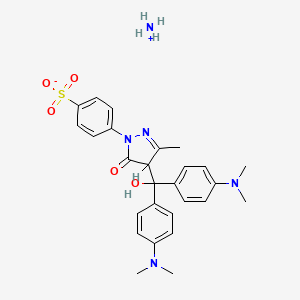
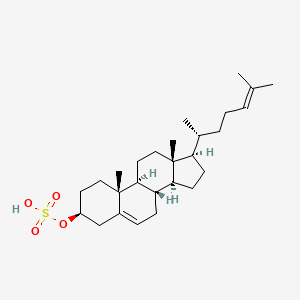
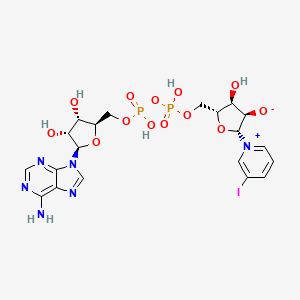
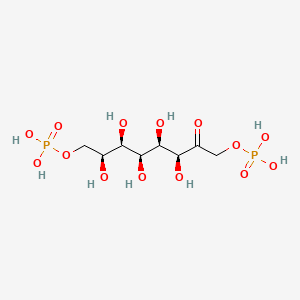
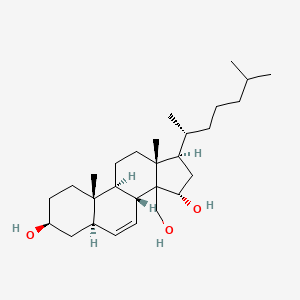
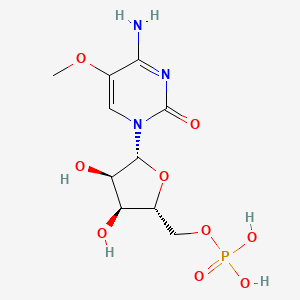
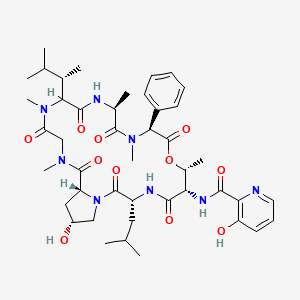
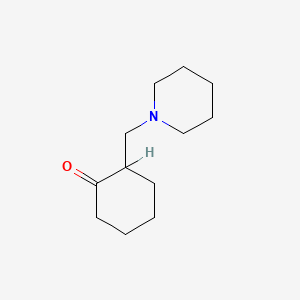
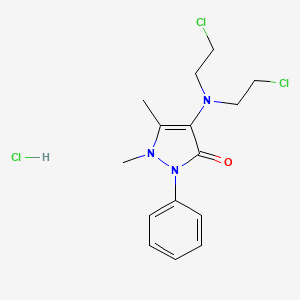
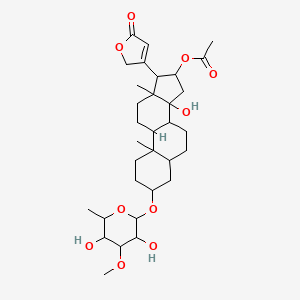
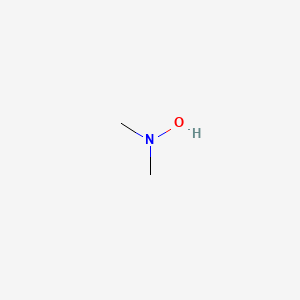
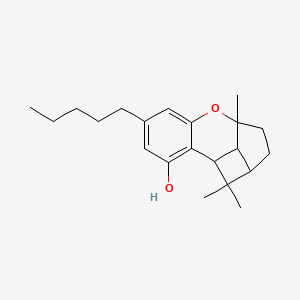
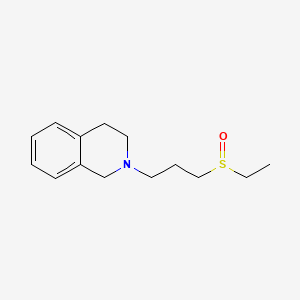
![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)